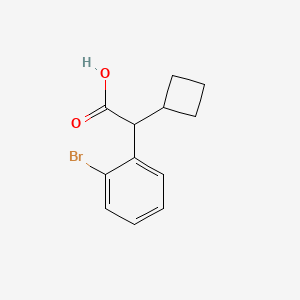
2-(2-bromophenyl)-2-cyclobutylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)-2-cyclobutylacetic acid, also known as BPCB, is a synthetic organic compound belonging to the family of cyclobutylacetic acids. It is a colorless liquid that is soluble in most organic solvents and has a melting point of -30°C. BPCB has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Wirkmechanismus
2-(2-bromophenyl)-2-cyclobutylacetic acid is believed to act as an acetylcholinesterase inhibitor, meaning that it binds to the active site of the enzyme and blocks its action. This inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the dosage and route of administration. In general, it has been shown to increase the levels of acetylcholine in the body, which can lead to increased alertness and concentration, improved memory and cognitive function, and increased muscle strength and coordination. In addition, it has been shown to have an anti-inflammatory effect, as well as to reduce anxiety and improve mood.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(2-bromophenyl)-2-cyclobutylacetic acid in laboratory experiments is its relatively low cost and availability. Additionally, it is relatively easy to synthesize and has a wide range of applications in scientific research. However, it is important to note that this compound is a highly toxic compound and should be handled with care. Additionally, its mechanism of action is not fully understood and further research is needed to better understand its effects.
Zukünftige Richtungen
In the future, further research is needed to better understand the biochemical and physiological effects of 2-(2-bromophenyl)-2-cyclobutylacetic acid. Additionally, research should be conducted to explore the potential therapeutic applications of this compound, such as in the treatment of neurological disorders or as an anti-inflammatory agent. Additionally, research should be conducted to explore the potential environmental effects of this compound, as it is a potentially toxic compound. Finally, research should be conducted to explore the potential of this compound as a biomarker for certain diseases or environmental pollutants.
Synthesemethoden
2-(2-bromophenyl)-2-cyclobutylacetic acid can be synthesized via a number of different routes. One of the most common methods involves the reaction of 2-bromo-2-phenylacetic acid with cyclobutyl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is then isolated and purified by distillation.
Wissenschaftliche Forschungsanwendungen
2-(2-bromophenyl)-2-cyclobutylacetic acid has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been used to study the biochemical and physiological effects of certain drugs, such as anticholinesterase drugs. Additionally, this compound has been used to study the effects of certain environmental pollutants on biochemical and physiological processes.
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-2-cyclobutylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-7-2-1-6-9(10)11(12(14)15)8-4-3-5-8/h1-2,6-8,11H,3-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGRPNVUWYIXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide](/img/structure/B6619231.png)
![Benzyl[benzyl(methyl)sulfamoyl]methylamine](/img/structure/B6619234.png)
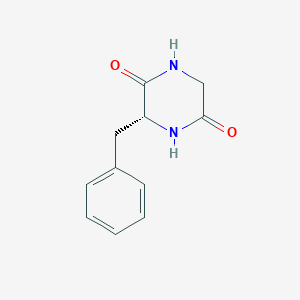


![3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone](/img/structure/B6619251.png)
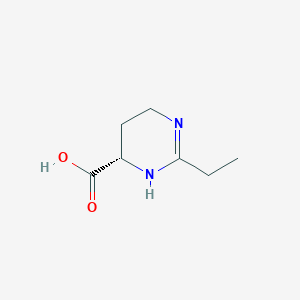
![tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate](/img/structure/B6619277.png)
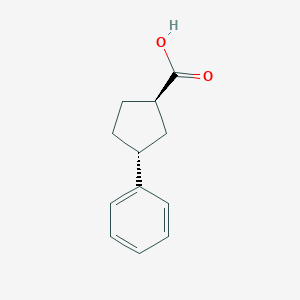
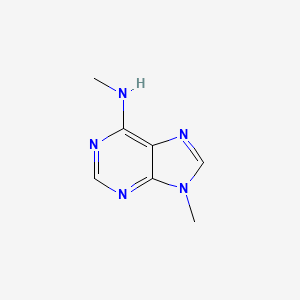
![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde](/img/structure/B6619299.png)


